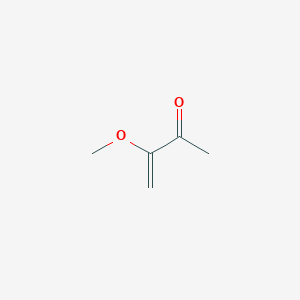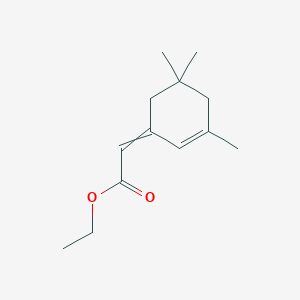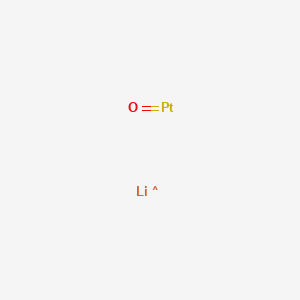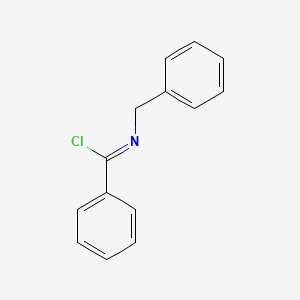
Benzenecarboximidoyl chloride, N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidoyl chloride, N-(phenylmethyl)-, also known by its CAS number 46721-83-9, is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of a benzenecarboximidoyl group attached to a phenylmethyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidoyl chloride, N-(phenylmethyl)- typically involves the reaction of benzenecarboximidoyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of Benzenecarboximidoyl chloride, N-(phenylmethyl)- is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboximidoyl chloride, N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an imine derivative, while oxidation might produce a carboxylic acid derivative .
Applications De Recherche Scientifique
Benzenecarboximidoyl chloride, N-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzenecarboximidoyl chloride, N-(phenylmethyl)- involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to create a wide range of compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl chloride: Similar in structure but lacks the imidoyl group.
Benzylamine: Contains an amine group instead of the chloride.
Benzyl alcohol: Contains a hydroxyl group instead of the chloride.
Uniqueness
Benzenecarboximidoyl chloride, N-(phenylmethyl)- is unique due to the presence of both the benzenecarboximidoyl and phenylmethyl groups. This combination imparts specific reactivity and properties that are not found in other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
46721-83-9 |
|---|---|
Formule moléculaire |
C14H12ClN |
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
N-benzylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H12ClN/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 |
Clé InChI |
UIUSXFZPHSUSGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


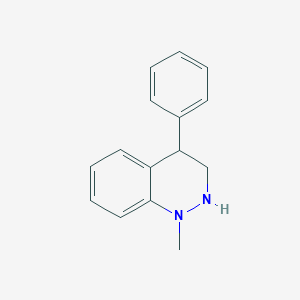
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
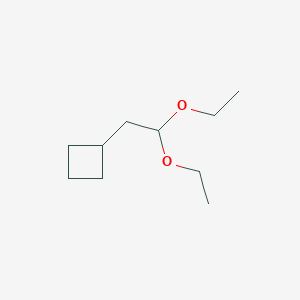
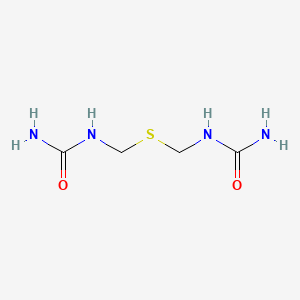

![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)
![1-Chloro-3-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14649027.png)

![Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B14649036.png)

